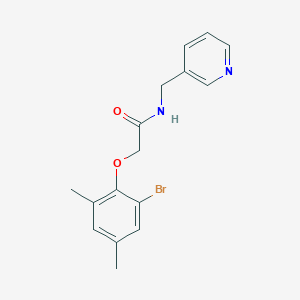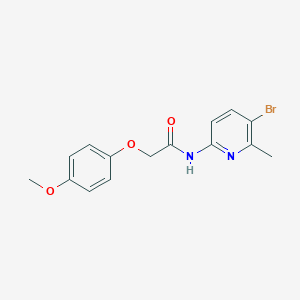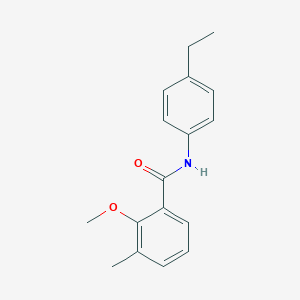![molecular formula C17H17ClN4O5 B250794 N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide](/img/structure/B250794.png)
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide, also known as Furamidine, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of nitrofuran derivatives and has shown promising results in various studies.
Mecanismo De Acción
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of various enzymes, including topoisomerases and RNA polymerases. It also disrupts the DNA replication and transcription processes in the target cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of DNA synthesis, the disruption of mitochondrial function, and the induction of apoptosis in the target cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide has several advantages for use in lab experiments, including its high potency, low toxicity, and ease of synthesis. However, its use is limited by its poor solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of furamidine, including the development of more potent and selective analogs, the investigation of its effects on other diseases and conditions, and the exploration of its potential use in combination therapy with other drugs. Further studies are also needed to elucidate its mechanism of action and to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide is a synthetic compound that has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the treatment of various diseases, including malaria, trypanosomiasis, and leishmaniasis. Its mechanism of action involves the inhibition of various enzymes and the disruption of DNA replication and transcription processes in the target cells. While it has several advantages for use in lab experiments, its use is limited by its poor solubility and stability. There are several future directions for the study of furamidine, including the development of more potent and selective analogs and the investigation of its effects on other diseases and conditions.
Métodos De Síntesis
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(4-acetylpiperazin-1-yl)-3-chloronitrobenzene with furan-2-carboxylic acid, followed by reduction and acetylation steps. Another method involves the reaction of 4-(4-acetylpiperazin-1-yl)-3-chloronitrobenzene with 5-nitrofuran-2-carboxylic acid, followed by reduction and acetylation steps.
Aplicaciones Científicas De Investigación
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including malaria, trypanosomiasis, and leishmaniasis. It has also been studied for its potential use as an antiviral agent against HIV and other viruses.
Propiedades
Fórmula molecular |
C17H17ClN4O5 |
|---|---|
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H17ClN4O5/c1-11(23)20-6-8-21(9-7-20)14-3-2-12(10-13(14)18)19-17(24)15-4-5-16(27-15)22(25)26/h2-5,10H,6-9H2,1H3,(H,19,24) |
Clave InChI |
RWGUUUHHMXJKJF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)






![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)


